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Compound of Interest

Compound Name: 3-Hydroxy-2-methoxybenzoic acid

Cat. No.: B1340367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

o-Vanillic acid (2-hydroxy-3-methoxybenzoic acid), a substituted benzoic acid, serves as a

versatile starting material in organic synthesis for the development of novel therapeutic agents

and other fine chemicals. Its unique substitution pattern, featuring carboxylic acid, hydroxyl,

and methoxy functional groups in close proximity, allows for a variety of chemical

transformations to generate diverse molecular scaffolds. These derivatives have shown

promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer

agents.

Core Applications and Synthetic Strategies
o-Vanillic acid is a valuable building block for creating more complex molecules, including

esters, amides, and biaryl compounds through cross-coupling reactions.[1] The inherent

reactivity of its functional groups can be selectively targeted to produce a wide array of

derivatives.

Key Synthetic Transformations:

Esterification: The carboxylic acid moiety of o-vanillic acid can be readily converted to its

corresponding esters through various methods, including the classic Fischer esterification.

Amide Formation: The synthesis of amides from o-vanillic acid is efficiently achieved using

standard peptide coupling reagents. These amide derivatives are of particular interest for
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their biological activities.

Halogenation and Cross-Coupling: The aromatic ring of o-vanillic acid can be halogenated,

typically iodinated, to introduce a handle for palladium-catalyzed cross-coupling reactions

such as the Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures.

Experimental Protocols
Protocol 1: Synthesis of o-Vanillic Acid Amides
This protocol details a general procedure for the synthesis of amides from o-vanillic acid using

dicyclohexylcarbodiimide (DCC) as a coupling agent.

Workflow for Amide Synthesis:
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Workflow: o-Vanillic Acid Amide Synthesis

Start: o-Vanillic Acid, Amine, DCC, DMAP

Dissolve reactants in Dichloromethane (DCM)

Stir at room temperature for 24-48 hours

Evaporate solvent under reduced pressure

Treat with H2O and extract with Ethyl Acetate

Wash organic phase with 1N HCl, 5% NaHCO3, and H2O

Dry organic phase and evaporate to yield crude product

Purify by recrystallization or chromatography

End: Purified o-Vanillic Acid Amide

Click to download full resolution via product page

Caption: General workflow for the synthesis of amides from o-vanillic acid.
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Materials:

o-Vanillic acid

Desired primary or secondary amine (1.0 equivalent)

Dicyclohexylcarbodiimide (DCC) (1.0 equivalent)

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

Dichloromethane (DCM)

Ethyl acetate

1N Hydrochloric acid (HCl)

5% Sodium bicarbonate (NaHCO₃) solution

Distilled water

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask, dissolve o-vanillic acid (1.0 equivalent), the desired amine (1.0

equivalent), and DMAP (0.1 equivalents) in dichloromethane.

To this stirred solution, add a solution of DCC (1.0 equivalent) in dichloromethane.

Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

Evaporate the solvent from the filtrate under reduced pressure.

Treat the residue with distilled water and extract with ethyl acetate (3 x volume of water).
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Combine the organic layers and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and

distilled water.

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and

evaporate the solvent to yield the crude amide.

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Example for Vanillic Acid Amides):

While specific data for a series of o-vanillic acid amides is not readily available in the cited

literature, a study on the corresponding vanillic acid amides provides a useful reference for

expected yields and biological activity.[2]

Amine Moiety Coupling Reagent Yield Range (%)

Various primary and secondary

amines
PyBOP or DCC 28.81 - 86.44

Protocol 2: Synthesis of o-Vanillic Acid Esters (Fischer
Esterification)
This protocol describes a general method for the synthesis of esters from o-vanillic acid using

an alcohol in the presence of an acid catalyst.

Materials:

o-Vanillic acid

Desired alcohol (e.g., methanol, ethanol; used as solvent)

Concentrated sulfuric acid (catalytic amount)

Sodium bicarbonate solution (saturated)

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

In a round-bottom flask, dissolve o-vanillic acid in an excess of the desired alcohol.

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of

carboxylic acid).

Heat the mixture to reflux for several hours (typically 2-4 hours), monitoring the reaction by

TLC.

After cooling to room temperature, remove the excess alcohol under reduced pressure.

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to

neutralize the acid catalyst, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude ester.

Purify the product by distillation or column chromatography.

Protocol 3: Iodination of o-Vanillic Acid for Suzuki-
Miyaura Coupling
This protocol is adapted from a procedure for the iodination of vanillin and can be applied to o-

vanillic acid as a precursor for cross-coupling reactions.[3]

Materials:

o-Vanillic acid

Potassium iodide (KI) (1.0 equivalent)
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Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (as a source of KHSO₅, ~1.0 equivalent)

Deionized water

Procedure:

In a round-bottom flask, create a suspension of o-vanillic acid (1.0 equivalent) and potassium

iodide (1.0 equivalent) in deionized water.

In a separate beaker, dissolve Oxone® in deionized water.

Add the Oxone® solution dropwise to the stirred suspension of o-vanillic acid and KI.

Reflux the resulting mixture for 1-2 hours. Monitor the reaction by TLC.

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the

product.

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

The resulting iodinated o-vanillic acid can be used in subsequent Suzuki-Miyaura cross-

coupling reactions.

Biological Activity and Signaling Pathways
Derivatives of vanillic acid isomers have demonstrated significant potential in drug

development, particularly in oncology and infectious diseases. While much of the detailed

mechanistic work has been conducted on vanillic acid (the 4-hydroxy isomer), the findings

provide a strong basis for investigating the biological effects of o-vanillic acid derivatives.

Antimicrobial and Antifungal Activity
Studies have shown that o-vanillic acid possesses antimicrobial properties, with one study

indicating it has the highest toxicity against E. coli when compared to its isomers.[4][5] Amide

derivatives of the related vanillic acid have shown promising antifungal activity against various

Candida species.[2] The mechanism of action for phenolic compounds often involves disruption

of the microbial cell membrane.
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Antifungal Activity of Vanillic Acid Amides (MIC values):

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of

amides derived from vanillic acid against Candida albicans, which can serve as a benchmark

for studies on o-vanillic acid derivatives.[2]

Compound (Amide Derivative) MIC (μmol/mL) against C. albicans

N-(4-fluorobenzyl)amide 1.81

N-anilinoamide 2.17

Anticancer Activity and Potential Signaling Pathways
Vanillic acid has been shown to exert anticancer effects through multiple mechanisms,

including the induction of apoptosis and inhibition of cell proliferation and metastasis.[6][7]

These effects are mediated through the modulation of several key signaling pathways. It is

plausible that derivatives of o-vanillic acid may operate through similar mechanisms.

Potential Signaling Pathways Targeted by Vanillic Acid Derivatives:

NF-κB Pathway: Vanillic acid can suppress the activation of the NF-κB pathway, which is

crucial for inflammation and cancer cell survival.[8]

PI3K/AKT/mTOR Pathway: Inhibition of this pathway by vanillic acid can lead to decreased

cancer cell proliferation and survival.[6]

JAK/STAT Pathway: Vanillic acid has been shown to inhibit this pathway, which is often

constitutively active in many cancers.[6]

MAPK (Raf/MEK/ERK) Pathway: This pathway, involved in cell proliferation and

differentiation, is another target of vanillic acid.[4]

Induction of Apoptosis via ROS: Vanillic acid can induce the generation of reactive oxygen

species (ROS) in cancer cells, leading to mitochondrial-mediated apoptosis.[9]

Diagram of Potential Anticancer Signaling Pathways:
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Potential Anticancer Signaling Pathways for o-Vanillic Acid Derivatives
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Caption: Potential anticancer mechanisms of o-vanillic acid derivatives.
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These application notes provide a framework for utilizing o-vanillic acid as a versatile starting

material in organic synthesis for the discovery and development of new chemical entities with

potential therapeutic applications. The provided protocols are adaptable and serve as a

foundation for further synthetic exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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